3-Hydroxy-3'-nitro-2-naphthanilide 3-Hydroxy-3'-nitro-2-naphthanilide 3-Hydroxy-3'-nitro-2-naphthanilide is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 135-65-9
VCID: VC0516075
InChI: InChI=1S/C17H12N2O4/c20-16-9-12-5-2-1-4-11(12)8-15(16)17(21)18-13-6-3-7-14(10-13)19(22)23/h1-10,20H,(H,18,21)
SMILES: C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])O
Molecular Formula: C17H12N2O4
Molecular Weight: 308.29 g/mol

3-Hydroxy-3'-nitro-2-naphthanilide

CAS No.: 135-65-9

Cat. No.: VC0516075

Molecular Formula: C17H12N2O4

Molecular Weight: 308.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-Hydroxy-3'-nitro-2-naphthanilide - 135-65-9

Specification

CAS No. 135-65-9
Molecular Formula C17H12N2O4
Molecular Weight 308.29 g/mol
IUPAC Name 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
Standard InChI InChI=1S/C17H12N2O4/c20-16-9-12-5-2-1-4-11(12)8-15(16)17(21)18-13-6-3-7-14(10-13)19(22)23/h1-10,20H,(H,18,21)
Standard InChI Key YZJSKRBKHCLMQC-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])O
Canonical SMILES C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Nomenclature

3-Hydroxy-3'-nitro-2-naphthanilide belongs to the naphthanilide class, featuring a naphthalene ring system substituted with a hydroxyl group at position 3 and a nitro-anilide moiety at position 3'. The IUPAC name NN-(3-nitrophenyl)naphthalene-2-carboxamide reflects its carboxamide linkage between the naphthalene-2-carboxylic acid and 3-nitroaniline . The planar structure facilitates π-π stacking interactions, enhancing its stability in crystalline form and reactivity during azo coupling .

Table 1: Key Identifiers and Synonyms

PropertyValue
CAS Registry Number135-65-9
EC Number205-209-2
Color Index37515
Common SynonymsNaphthol AS-BS, Azoic Coupling Component 17, 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide
Molecular FormulaC17H12N2O4\text{C}_{17}\text{H}_{12}\text{N}_{2}\text{O}_{4}
InChI KeyYZJSKRBKHCLMQC-UHFFFAOYSA-N

The compound’s synonyms, including Diathol BS and Irganaphthol RM, underscore its historical and regional industrial applications .

Spectral and Computational Descriptors

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structural integrity of 3-hydroxy-3'-nitro-2-naphthanilide. The 1H^1\text{H} NMR spectrum reveals aromatic proton resonances between δ 6.8–8.5 ppm, characteristic of the naphthalene and nitro-substituted phenyl groups . High-resolution MS exhibits a molecular ion peak at m/zm/z 307.0723, consistent with the molecular formula . Computational predictions using density functional theory (DFT) estimate a dipole moment of 5.2 D and a polar surface area of 104 Ų, indicating moderate polarity conducive to solubility in polar aprotic solvents like dimethylformamide .

Physicochemical Properties

Thermal and Solubility Profiles

The compound’s thermal stability is evidenced by a boiling point of 448.0±30.0°C (predicted) and a flash point of 224.7°C, classifying it as non-flammable under standard conditions . Solubility data reveal preferential dissolution in acetic acid and alkaline solutions (e.g., 2% NaOH), where it forms a yellow solution, but insolubility in water and sodium carbonate .

Table 2: Experimental Physicochemical Properties

PropertyValueSource
Melting Point246–247°C
Density1.449±0.06 g/cm³
Refractive Index1.755
pKa8.65±0.40
LogP (Octanol-Water)4.3 at 23°C, pH 7.1–7.5

The elevated LogP value indicates lipophilicity, suggesting potential bioaccumulation risks in aquatic ecosystems .

Industrial Applications and Dyeing Mechanisms

Role in Azo Dye Synthesis

As a coupling component in the ice dyeing process, 3-hydroxy-3'-nitro-2-naphthanilide reacts with diazotized aromatic amines (e.g., Red Base R) under alkaline conditions to form insoluble azo pigments within cotton fibers . This mechanism, known as "ingrain dyeing," ensures superior wash-fastness compared to direct dyes.

Table 3: Color Outcomes with Common Diazonium Salts

Diazonium SaltResulting Shade
Red Base RRose Red
Red Base GBlue-Lighted Pink
Mixed with Naphthol AS/AS-OLExpanded Color Gamut

The nitro group meta to the anilide linkage directs electrophilic attack to the ortho position relative to the hydroxyl group, governing regioselectivity during coupling .

Textile-Specific Formulations

Commercial preparations like Naphthol AS-BS Supra and Daito Grounder BS optimize particle size (≤5 µm) and dispersibility for uniform dye penetration . Pre-treatment of cotton with caustic soda (2–3°Tw) ensures fiber swelling, enhancing pigment uptake and color depth.

HazardPrecaution
Eye ContactImmediate rinsing with water for 15 minutes (S26)
Skin ContactProtective gloves (neoprene) and clothing (S36)
Environmental ReleaseContainment to prevent waterway contamination

Ecotoxicological Data

With a predicted acute aquatic toxicity (LC50) of 0.1 mg/L for Daphnia magna, the compound demands stringent wastewater treatment to meet discharge limits . Photodegradation studies indicate a half-life of 28 days under UV light, generating nitroso intermediates that require further biodegradation .

Regulatory and Compliance Landscape

Waste Management Protocols

Incineration in EPA-approved facilities equipped with NOx scrubbers is advised, as open burning risks generating carcinogenic polycyclic aromatic hydrocarbons .

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